molecular formula C11H8N4O B2583164 7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde CAS No. 924819-85-2

7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde

Cat. No.: B2583164
CAS No.: 924819-85-2
M. Wt: 212.212
InChI Key: WUOCICMMELPZKA-UHFFFAOYSA-N
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Description

7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde is a heterocyclic compound that belongs to the class of tetrazoloquinolines. This compound is of significant interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .

Scientific Research Applications

7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde typically involves the reaction of tetrazolo[1,5-a]quinoline derivatives with appropriate aldehydes. One common method includes the use of microwave-assisted synthesis, where tetrazolo[1,5-a]quinoline-4-carbaldehyde is reacted with o-phenylenediamine in the presence of an organocatalyst such as p-toluenesulfonic acid (p-TsOH) under microwave irradiation . This method is efficient and provides good yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The tetrazoloquinoline ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as alkyl halides and aryl halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 7-Methyltetrazolo[1,5-a]quinoline-4-carboxylic acid.

    Reduction: 7-Methyltetrazolo[1,5-a]quinoline-4-methanol.

    Substitution: Various substituted tetrazoloquinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, in its potential antimalarial activity, it may inhibit the translation elongation factor 2 (PfEF2) in Plasmodium falciparum, thereby disrupting protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde is unique due to the presence of the methyl group at the 7-position, which can influence its biological activity and chemical reactivity. This structural modification can lead to differences in its pharmacological properties compared to other tetrazoloquinoline derivatives.

Properties

IUPAC Name

7-methyltetrazolo[1,5-a]quinoline-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c1-7-2-3-10-8(4-7)5-9(6-16)11-12-13-14-15(10)11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOCICMMELPZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=NN=N3)C(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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